molecular formula C7H9FO2 B2641896 2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2411242-20-9

2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2641896
CAS No.: 2411242-20-9
M. Wt: 144.145
InChI Key: COKIEMGZJYDYBS-UHFFFAOYSA-N
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Description

2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid is a fascinating chemical compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid typically involves the fluorination of bicyclo[3.1.0]hexane-6-carboxylic acid. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane-6-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and biological properties.

    2-Chlorobicyclo[3.1.0]hexane-6-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.

Uniqueness

2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid stands out due to the presence of the fluorine atom, which imparts unique electronic and steric effects. These effects enhance its reactivity and make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-fluorobicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c8-4-2-1-3-5(4)6(3)7(9)10/h3-6H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKIEMGZJYDYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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